molecular formula C7H5BrN2OS B2565237 2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one CAS No. 1510628-81-5

2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2565237
CAS No.: 1510628-81-5
M. Wt: 245.09
InChI Key: PPFBTQZZWNQTCD-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with a bromomethyl substituent at the 2-position

Mechanism of Action

Target of Action

Similar compounds, such as thienopyrimidine derivatives, have been investigated for their anticancer activity against human cancer cell lines .

Mode of Action

It’s worth noting that thienopyrimidine derivatives have shown potent anticancer activity . The interaction of these compounds with their targets often results in the inhibition of cell proliferation, which could be a potential mode of action for 2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one.

Biochemical Pathways

Similar compounds have been shown to inhibit protein kinases , which play a crucial role in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . Therefore, it’s plausible that this compound could affect similar pathways.

Result of Action

Similar compounds have shown potent anticancer activity , suggesting that this compound could potentially have similar effects.

Future Directions

Pyrimidine derivatives have shown diverse biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . This suggests that they have potential for further exploration and development as therapeutic agents. The design of new selective, effective, and safe anticancer agents with pyrimidine scaffold is a promising future direction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one typically involves the construction of the thieno[3,2-d]pyrimidine core followed by the introduction of the bromomethyl group. One common method starts with the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidine ring system. This can be achieved through various cyclization reactions, such as the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions .

Once the thieno[3,2-d]pyrimidine core is formed, the bromomethyl group can be introduced via bromination reactions. For example, the bromination of a methyl group adjacent to the nitrogen atom in the pyrimidine ring can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener and more sustainable methods to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Substituted Thieno[3,2-d]pyrimidines: Formed through nucleophilic substitution reactions.

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Coupled Products: Formed through cross-coupling reactions with various aryl or alkyl groups.

Comparison with Similar Compounds

Properties

IUPAC Name

2-(bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2OS/c8-3-5-9-4-1-2-12-6(4)7(11)10-5/h1-2H,3H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFBTQZZWNQTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=C(NC2=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1510628-81-5
Record name 2-(bromomethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
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